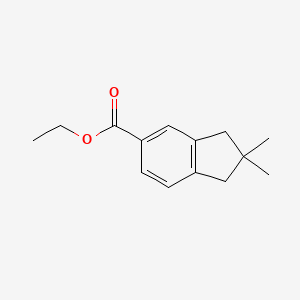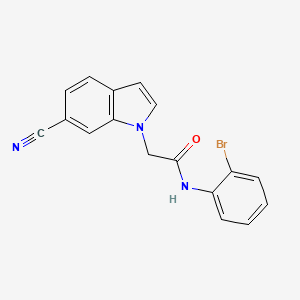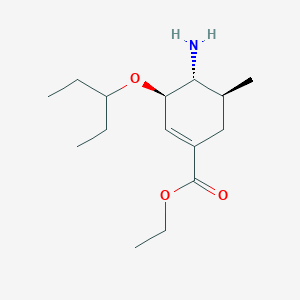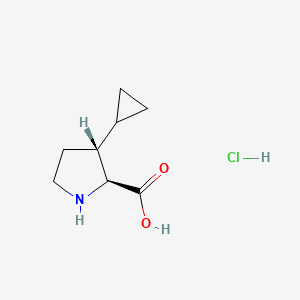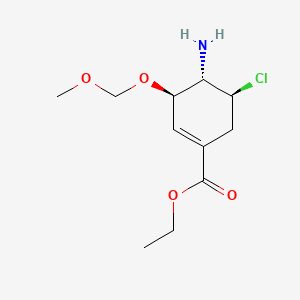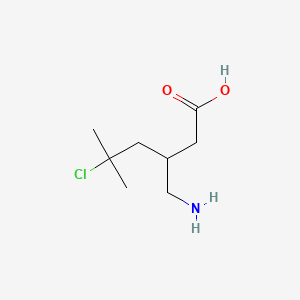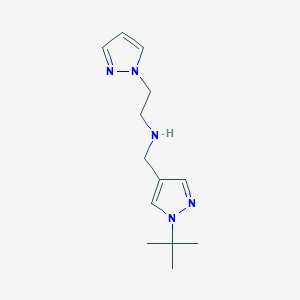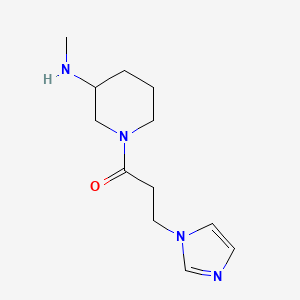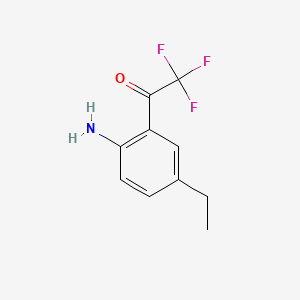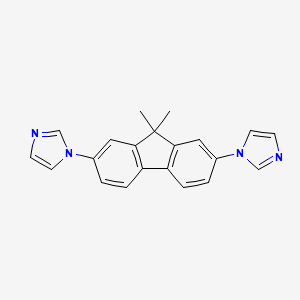
3-Bromo-N-(1-(pyridin-2-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-(1-(pyridin-2-yl)ethyl)benzamide is an organic compound that belongs to the class of amides This compound features a bromine atom attached to the benzene ring and a pyridin-2-yl group attached to the nitrogen atom of the amide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-(pyridin-2-yl)ethyl)benzamide can be achieved through the reaction of 3-bromobenzoyl chloride with 2-aminopyridine under standard condensation reaction conditions. This reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
化学反应分析
Types of Reactions
3-Bromo-N-(1-(pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyridin-2-yl group can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Formation of N-oxides of the pyridin-2-yl group.
Reduction Reactions: Formation of amines from the reduction of the amide group.
科学研究应用
3-Bromo-N-(1-(pyridin-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme inhibitors or as a ligand in coordination chemistry.
作用机制
The mechanism of action of 3-Bromo-N-(1-(pyridin-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and the pyridin-2-yl group can interact with the target molecules through hydrogen bonding, van der Waals forces, and π-π stacking interactions .
相似化合物的比较
Similar Compounds
3-Bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide: This compound has an additional bromine atom on the benzoyl group, which may alter its reactivity and biological activity.
3-Bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide: Similar to the previous compound but with a pyrimidin-2-yl group instead of a pyridin-2-yl group, which can affect its binding properties and applications.
Uniqueness
3-Bromo-N-(1-(pyridin-2-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the pyridin-2-yl group enhances its potential for biological interactions, while the bromine atom allows for further functionalization through substitution reactions.
属性
分子式 |
C14H13BrN2O |
|---|---|
分子量 |
305.17 g/mol |
IUPAC 名称 |
3-bromo-N-(1-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C14H13BrN2O/c1-10(13-7-2-3-8-16-13)17-14(18)11-5-4-6-12(15)9-11/h2-10H,1H3,(H,17,18) |
InChI 键 |
LHWFFRLMPXKTPP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
